6-Bromo-1,2-dihydronaphthalene
Overview
Description
6-Bromo-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H9Br It is a brominated derivative of 1,2-dihydronaphthalene, which is a partially hydrogenated form of naphthalene
Mechanism of Action
Target of Action
Dihydronaphthalene derivatives, which include 6-bromo-1,2-dihydronaphthalene, have been found to be used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors . They have also been found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .
Mode of Action
Based on its structural similarity to other dihydronaphthalene derivatives, it can be inferred that it may interact with its targets (such as the estrogen receptor, hepatitis c ns5b polymerase, and aldosterone synthase) by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given its potential targets, it can be hypothesized that it may be involved in the modulation of estrogen signaling pathways, hepatitis c viral replication pathways, and the aldosterone synthesis pathway .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as an inhibitor of aldosterone synthase, it could potentially reduce the production of aldosterone, thereby affecting fluid balance and blood pressure regulation .
Biochemical Analysis
Biochemical Properties
6-Bromo-1,2-dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with naphthalene 1,2-dioxygenase, an enzyme that catalyzes the incorporation of oxygen into naphthalene to form cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene . This interaction is crucial for the degradation of naphthalene and its derivatives, highlighting the importance of this compound in metabolic pathways involving aromatic hydrocarbons.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of dihydronaphthalene can act as inhibitors of aldosterone synthase, an enzyme involved in the biosynthesis of aldosterone . This inhibition can affect cellular signaling pathways related to hormone regulation and stress responses. Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. The compound can bind to the active sites of enzymes such as naphthalene 1,2-dioxygenase, leading to the formation of specific reaction intermediates . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade into other products, which can have different biochemical properties and effects on cellular function . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of aromatic hydrocarbons. It interacts with enzymes such as naphthalene 1,2-dioxygenase, which catalyzes the initial steps of naphthalene degradation . This interaction leads to the formation of intermediates that are further processed by other enzymes in the pathway. The compound’s involvement in these pathways highlights its role in the metabolism of environmental pollutants and other aromatic compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2-dihydronaphthalene typically involves the bromination of 1,2-dihydronaphthalene. One common method is the photobromination process, where molecular bromine is added to a solution of 1,2-dihydronaphthalene in carbon tetrachloride (CCl4) under irradiation with a 150W projector lamp at temperatures below 10°C . This reaction yields the desired brominated product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2-dihydronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form more complex structures.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Cycloaddition: Catalysts like rhodium complexes are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones.
Scientific Research Applications
6-Bromo-1,2-dihydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it valuable for developing new materials with specific characteristics.
Pharmaceuticals: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydronaphthalene: The parent compound without the bromine atom.
6-Chloro-1,2-dihydronaphthalene: A similar compound with a chlorine atom instead of bromine.
6-Iodo-1,2-dihydronaphthalene: A similar compound with an iodine atom instead of bromine.
Uniqueness
6-Bromo-1,2-dihydronaphthalene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
6-bromo-1,2-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKQHPNLNHXWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507137 | |
Record name | 6-Bromo-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75693-17-3 | |
Record name | 6-Bromo-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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